Erythrartine
Overview
Description
Erythrartine is a naturally occurring alkaloid found in various species of the Erythrina genus, particularly Erythrina verna and Erythrina crista-galli . This compound is known for its pharmacological properties, including anxiolytic and anticonvulsant effects . This compound belongs to the erythrinan alkaloid family, which is characterized by a complex structure that includes multiple rings and various functional groups .
Mechanism of Action
- Erythrartine is an alkaloid found in the flowering extract of Erythrina verna (also known as Erythrina mulungu). While erythravine and 11α-hydroxy-erythravine (other erythrinan alkaloids from the same plant) have been studied for their anxiolytic and anticonvulsant effects, this compound’s anticonvulsant potential remained unexplored .
- This compound interacts with neural pathways involved in seizure control. It prevents seizures induced by various chemoconvulsants (such as pilocarpine, kainic acid, pentylenetetrazol, and picrotoxin) without affecting motor coordination or causing sedation .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Erythrartine interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit inhibitory activity against the tobacco mosaic virus . The biological activity of erythrinan alkaloids like this compound seems to be influenced by basic substructural requirements, such as a conjugated diene system and is modulated by the presence or absence of other groups in rings A, B, C, and D of the erythrinan core .
Cellular Effects
This compound has been shown to prevent seizures induced by different chemoconvulsants in animal models . It does not affect locomotor performance nor produce sedative effects on animals . This suggests that this compound may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the biological activity of erythrinan alkaloids like this compound is influenced by basic substructural requirements
Temporal Effects in Laboratory Settings
It has been shown that this compound can prevent seizures induced by different chemoconvulsants in animal models
Dosage Effects in Animal Models
The degree of protection exhibited by this compound against the occurrence of seizures was dose-dependent, and the best anticonvulsant response was achieved with the highest dose
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythrartine involves multiple steps, starting from simpler precursors. One common synthetic route includes the use of ceric ammonium nitrate in acetonitrile, followed by reduction with lithium aluminum hydride in diethyl ether and tetrahydrofuran . The overall yield of this multi-step reaction is moderate, with each step requiring precise control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the seeds and flowers of Erythrina species, is a viable method . This involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Erythrartine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in acetonitrile is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride in diethyl ether and tetrahydrofuran is used for reduction reactions.
Substitution: Various nucleophiles can be used to introduce different functional groups into the this compound molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of erythrinan alkaloids.
Medicine: Potential therapeutic agent for the treatment of epilepsy and anxiety disorders.
Industry: Explored for its insecticidal properties, particularly against pests like the cotton aphid.
Comparison with Similar Compounds
Erythravine: Known for its anxiolytic effects.
Erysodine: Exhibits both anxiolytic and anticonvulsant properties.
Erysotrine: Primarily studied for its insecticidal activity.
Erythrartine stands out due to its balanced profile of anxiolytic and anticonvulsant effects, making it a compound of significant interest in both pharmacological and biotechnological research .
Properties
IUPAC Name |
(2R,9R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWCVLZNFFVFTR-AXHNFQJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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